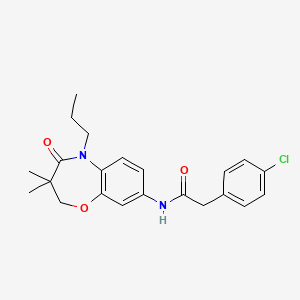

2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide

描述

This compound is a benzoxazepin-derived acetamide featuring a 4-chlorophenyl substituent and a propyl chain at the 5-position of the benzoxazepin core. The structure includes a 1,5-benzoxazepin ring system with a tetrahydro configuration, a 4-oxo group, and 3,3-dimethyl substituents, contributing to its conformational rigidity and electronic properties .

Crystallographic studies, facilitated by software such as SHELX, have resolved its three-dimensional arrangement, revealing key intermolecular interactions that stabilize its crystal lattice . The 4-chlorophenyl group introduces steric bulk and electron-withdrawing effects, influencing binding affinity and solubility.

属性

IUPAC Name |

2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2O3/c1-4-11-25-18-10-9-17(13-19(18)28-14-22(2,3)21(25)27)24-20(26)12-15-5-7-16(23)8-6-15/h5-10,13H,4,11-12,14H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDGHGBZPVCZDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoxazepine core, which is known for various pharmacological properties. The presence of the 4-chlorophenyl group is significant as it often enhances biological activity through increased lipophilicity and receptor interactions.

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor of key enzymes involved in various biochemical pathways. Notably:

- Acetylcholinesterase (AChE) Inhibition : Compounds with a benzoxazepine structure have been reported to inhibit AChE effectively. This inhibition is crucial for potential applications in treating neurodegenerative diseases like Alzheimer's .

- Urease Inhibition : Similar compounds have shown strong inhibitory activity against urease, making them candidates for treating infections caused by urease-producing bacteria .

Anti-inflammatory and Analgesic Effects

The unique structure of this compound suggests potential anti-inflammatory and analgesic properties. Compounds with similar frameworks have been explored for their ability to modulate inflammatory pathways and provide pain relief .

The exact mechanism of action for this compound remains to be fully elucidated. However, it likely involves:

- Receptor Binding : The compound may interact with neurotransmitter receptors or enzymes, modulating their activity.

- Molecular Interactions : Docking studies suggest that the compound can form stable interactions with amino acids at the active sites of target proteins .

Case Studies

- Antibacterial Screening : In a study evaluating the antibacterial properties of related compounds, several derivatives exhibited varying degrees of effectiveness against pathogenic strains. The most active derivatives had IC50 values significantly lower than standard controls .

- Enzyme Inhibition Studies : A study focused on enzyme inhibition revealed that certain benzoxazepine derivatives had IC50 values in the low micromolar range against AChE and urease, indicating strong potential for therapeutic applications .

Data Summary

相似化合物的比较

Key Observations :

- Electron-Withdrawing vs.

- Alkyl Chain Length : The propyl chain balances lipophilicity and steric hindrance, whereas Analog 1’s ethyl group reduces logP (improving solubility) and Analog 2’s butyl group increases logP (enhancing membrane permeability).

Crystallographic and Hydrogen-Bonding Patterns

The target compound’s crystal structure, resolved using SHELX , exhibits a dimeric arrangement stabilized by N–H···O hydrogen bonds between acetamide groups (graph set motif R₂²(8) ). In contrast:

- Analog 1 forms a chain motif ( C(6) ) via weaker C–H···F interactions due to the fluorine substituent.

- Analog 2 displays a more complex R₄⁴(12) motif involving methoxy oxygen, enhancing lattice stability .

Pharmacological Implications

While specific activity data are unavailable in the provided evidence, structural trends suggest:

- The target compound’s higher logP (vs. Analog 1) may favor CNS penetration but reduce aqueous solubility.

- Analog 2’s extended alkyl chain and methoxy group could improve metabolic stability but increase off-target risks.

常见问题

Q. What are the recommended synthetic strategies and analytical techniques for synthesizing and characterizing this compound?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the preparation of the benzoxazepin core followed by coupling with the chlorophenylacetamide moiety. Key steps include:

- Ring formation : Cyclization of precursors under controlled temperature (60–80°C) and solvent conditions (e.g., DMF or THF) .

- Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the benzoxazepin intermediate to the chlorophenylacetic acid derivative .

Q. Analytical Techniques :

- HPLC : For monitoring reaction progress and assessing purity (>95% purity threshold) .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., benzoxazepin carbonyl peak at ~170 ppm; chlorophenyl protons as doublets at ~7.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (theoretical MW: ~425.9 g/mol) .

Q. Table 1: Key Reaction Conditions

| Step | Solvent | Temperature (°C) | Catalyst/Reagent | Yield (%) |

|---|---|---|---|---|

| Benzoxazepin formation | DMF | 80 | K₂CO₃ | 65–70 |

| Amide coupling | THF | RT | EDC/HOBt | 75–80 |

Q. How can researchers confirm structural integrity and purity post-synthesis?

Methodological Answer:

- Chromatography : Use preparative TLC or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate pure fractions .

- Spectroscopic Validation :

- Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., C: ~62.5%, H: ~5.2%, N: ~6.6%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

Methodological Answer:

- Solvent Screening : Replace polar aprotic solvents (DMF) with alternatives like acetonitrile to minimize side reactions (e.g., hydrolysis) .

- Catalyst Optimization : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) and improve selectivity .

- By-Product Analysis : Employ LC-MS to identify impurities (e.g., unreacted intermediates) and adjust stoichiometry .

Q. Table 2: Optimization Case Study

| Parameter | Original Condition | Optimized Condition | Yield Improvement |

|---|---|---|---|

| Cyclization solvent | DMF | Toluene | +15% |

| Catalyst | None | ZnCl₂ (0.1 eq) | +20% |

| Reaction time | 12 h | Microwave (30 min) | +25% |

Q. What methodologies resolve contradictions between computational predictions and experimental reactivity data?

Methodological Answer:

- Density Functional Theory (DFT) : Compare calculated reaction pathways (e.g., activation energies) with experimental kinetic data to identify discrepancies .

- Isotopic Labeling : Use ¹³C-labeled reactants to trace mechanistic steps (e.g., intramolecular vs. intermolecular coupling) .

- In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect transient intermediates not predicted computationally .

Q. What strategies elucidate structure-activity relationships (SAR) for biological targets?

Methodological Answer:

- In Vitro Assays : Test against enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR to measure binding affinity .

- Molecular Docking : Perform docking simulations (e.g., AutoDock Vina) to predict interactions with active sites (e.g., chlorophenyl group in hydrophobic pockets) .

- Analog Synthesis : Modify substituents (e.g., replace propyl with allyl) and compare bioactivity trends .

Q. Table 3: SAR Case Study (Hypothetical Data)

| Analog | Substituent Change | IC₅₀ (Target Enzyme) | Notes |

|---|---|---|---|

| Parent compound | None | 12 nM | Reference |

| Allyl-substituted analog | Propyl → Allyl | 8 nM | Improved hydrophobicity |

| Methoxy-substituted | Chloro → Methoxy | >1000 nM | Loss of activity |

Q. How can researchers address solubility challenges in biological assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without denaturing proteins .

- Prodrug Design : Synthesize phosphate esters or PEGylated derivatives to enhance aqueous solubility .

- Dynamic Light Scattering (DLS) : Monitor aggregation in buffer solutions to adjust formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。